molecular formula C15H18O4 B2422340 7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one CAS No. 924769-66-4

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one

Cat. No.: B2422340
CAS No.: 924769-66-4
M. Wt: 262.305
InChI Key: CSDYFLSGOKWBID-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the larger family of chroman derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one (DHMC) are the neurotrophic factors in the hypothalamus . These factors play a crucial role in the development and function of neurons, thereby influencing various physiological and behavioral parameters .

Mode of Action

DHMC interacts with its targets by modulating the expression of neurotrophic factors in the hypothalamus . This modulation results in changes in physiological and behavioral parameters, such as reduced fasting blood glucose levels and anxiolytic effects .

Biochemical Pathways

The affected biochemical pathway involves the expression of vascular endothelial growth factor (VEGF) . VEGF is a signal protein that stimulates the formation of blood vessels. DHMC increases the gene expression levels of VEGF, which correlates with the reduced fasting glucose levels .

Pharmacokinetics

It is known that coumarins, the class of compounds to which dhmc belongs, have high bioavailability, low molecular weight, and simple processes for synthesis .

Result of Action

The action of DHMC leads to several molecular and cellular effects. It reduces fasting blood glucose levels and produces anxiolytic behavior . Although no differences were found in hypothalamic or hippocampal adult neurogenesis, DHMC increased gene expression levels of VEGF .

Action Environment

The action, efficacy, and stability of DHMC can be influenced by various environmental factors. For instance, physical activity has been shown to enhance the effects of DHMC, leading to additional anxiolytic behavior . .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions. In a study, it was found that the compound reduced fasting blood glucose levels in mice This suggests that it may interact with enzymes and proteins involved in glucose metabolism

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to reduce fasting blood glucose levels and produce anxiolytic behavior in mice . This suggests that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has been observed to have long-term effects on cellular function. For instance, in a study involving mice, the compound was administered over a 29-day period, during which it was found to reduce fasting blood glucose levels . This suggests that the compound is stable and does not degrade significantly over time.

Metabolic Pathways

The compound is likely involved in various metabolic pathways, given its observed effects on fasting blood glucose levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of green solvents and catalysts are often employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-4-methylcoumarin: Shares the dihydroxy and methyl groups but lacks the spirocyclic structure.

    6,7-Dihydroxycoumarin: Similar hydroxylation pattern but different overall structure.

    4-Methylumbelliferone: Contains a methyl group and hydroxyl groups but differs in the position and overall structure.

Uniqueness

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYFLSGOKWBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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